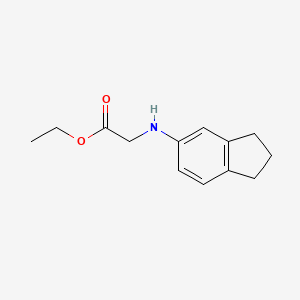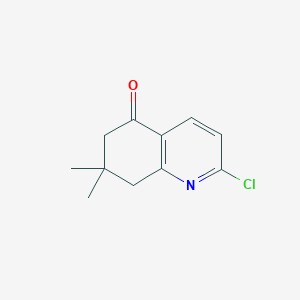
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
説明
2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as 2-chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one or 2-chloro-7-methyl-7,8-dihydroquinolin-5-one, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 179-183 °C. It is insoluble in water and slightly soluble in ethanol. 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is used as a building block for the synthesis of various organic compounds, and its derivatives are used as pharmaceutical intermediates and reagents.
科学的研究の応用
Diversity-Oriented Synthesis and Antitubercular Evaluation
A study by Kantevari et al. (2011) explored the diversity-oriented synthesis of dihydro-6H-quinolin-5-one analogues, including compounds similar to "2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one". These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several analogues showing promising antitubercular properties Kantevari et al., 2011.
Three-Component Synthesis of Hydrogenated Quinolines
Sosnovskikh et al. (2008) reported on the synthesis of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones via a three-component reaction. This study contributes to the understanding of synthetic pathways that can lead to various substituted dihydroquinolin-5(6H)-ones, showcasing the versatility of these compounds in chemical synthesis Sosnovskikh et al., 2008.
Synthesis and Evaluation of Antimycobacterial Agents
Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing significant antimycobacterial activity. While the focus is on a slightly different substitution pattern, the research underscores the potential of dihydroquinoline derivatives as effective antimycobacterial agents Marvadi et al., 2020.
Catalytic Applications and Polymerization
A study by Zhang et al. (2018) on bimetallic aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates revealed their potential as pro-initiators for the ring-opening polymerization (ROP) of ε-caprolactone. This research illustrates the utility of dihydroquinoline derivatives in polymer science, particularly in initiating the polymerization process Zhang et al., 2018.
特性
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROAFDPESDGHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564307 | |
| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
CAS RN |
135219-84-0 | |
| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


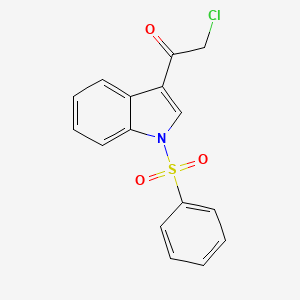
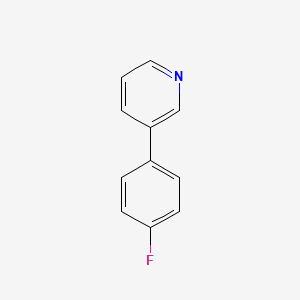
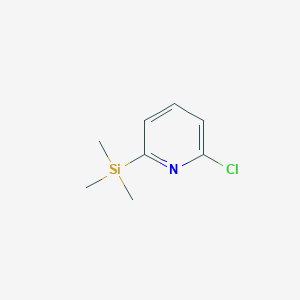
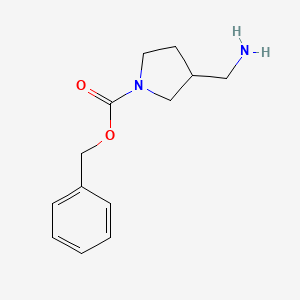
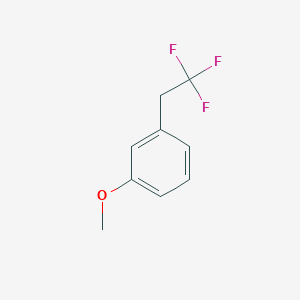
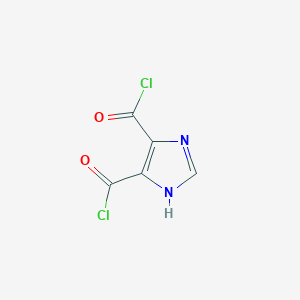
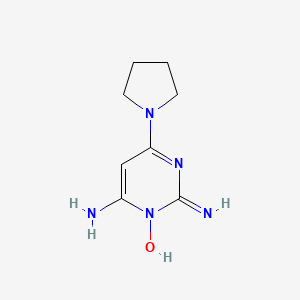
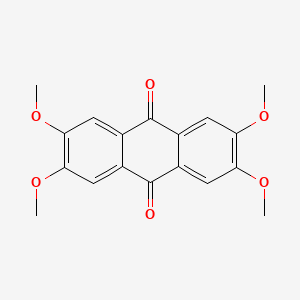
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
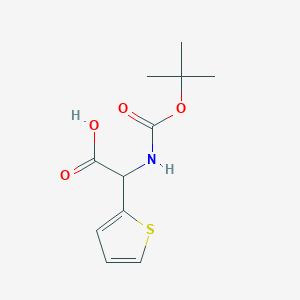
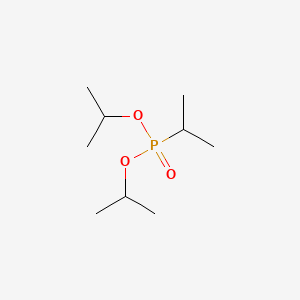
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
